molecular formula C11H15NO5 B14917660 N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine

Cat. No.: B14917660
M. Wt: 241.24 g/mol
InChI Key: HDWNWEZUZNQNHS-YTWAJWBKSA-N
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Description

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a 4-hydroxyphenyl group attached to an alpha-D-xylopyranosylamine moiety, making it a derivative of phenolic and sugar-based structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine typically involves the glycosylation of 4-hydroxyphenylamine with a suitable xylopyranosyl donor. Common methods include:

    Glycosylation using glycosyl halides: This method involves the reaction of 4-hydroxyphenylamine with a glycosyl halide in the presence of a base such as silver oxide or a Lewis acid catalyst.

    Enzymatic glycosylation: Enzymes such as glycosyltransferases can be used to catalyze the transfer of a xylopyranosyl group to 4-hydroxyphenylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways such as the MAPK and NF-kB pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

Uniqueness

N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine is unique due to its combination of a phenolic and sugar moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic or sugar compounds.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-hydroxyanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1

InChI Key

HDWNWEZUZNQNHS-YTWAJWBKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)NC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O

Origin of Product

United States

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